molecular formula C16H20N2O2 B13206700 2,4-Diethyl-6-nitro-3-propylquinoline

2,4-Diethyl-6-nitro-3-propylquinoline

Cat. No.: B13206700
M. Wt: 272.34 g/mol
InChI Key: LSGTXDWPAWLMDQ-UHFFFAOYSA-N
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Description

2,4-Diethyl-6-nitro-3-propylquinoline is a heterocyclic aromatic compound with the molecular formula C16H20N2O2 It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethyl-6-nitro-3-propylquinoline can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by acids or bases and proceeds through a cyclization mechanism to form the quinoline ring .

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems and green chemistry principles to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity in the large-scale production of quinoline compounds .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diethyl-6-nitro-3-propylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, aryl halides, nucleophiles.

    Cyclization: Acid or base catalysts, elevated temperatures.

Major Products:

    Reduction: 2,4-Diethyl-6-amino-3-propylquinoline.

    Substitution: Various alkyl or aryl-substituted quinolines.

    Cyclization: Fused quinoline derivatives.

Scientific Research Applications

2,4-Diethyl-6-nitro-3-propylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diethyl-6-nitro-3-propylquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities .

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Primaquine: Another antimalarial agent with a quinoline structure.

Uniqueness: 2,4-Diethyl-6-nitro-3-propylquinoline is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

2,4-diethyl-6-nitro-3-propylquinoline

InChI

InChI=1S/C16H20N2O2/c1-4-7-13-12(5-2)14-10-11(18(19)20)8-9-16(14)17-15(13)6-3/h8-10H,4-7H2,1-3H3

InChI Key

LSGTXDWPAWLMDQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N=C1CC)CC

Origin of Product

United States

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